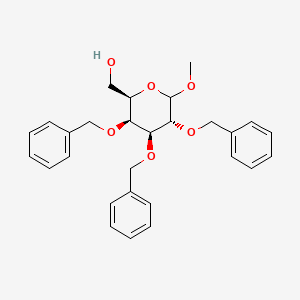

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

描述

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.55 g/mol . It is a derivative of D-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside typically involves the benzylation of D-galactopyranoside. The process includes the protection of hydroxyl groups followed by selective deprotection and benzylation . The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.

Reduction: The compound can be reduced to remove the benzyl groups, reverting to the original hydroxyl groups.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: D-galactopyranoside.

Substitution: Various substituted galactopyranosides depending on the nucleophile used.

科学研究应用

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and as a building block for glycosylation reactions.

Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

作用机制

The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deprotection, the compound can participate in forming glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates .

相似化合物的比较

Similar Compounds

Methyl 2,3,4-Tri-O-benzyl-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.

Methyl 2,3,4,6-Tetra-O-benzyl-D-galactopyranoside: Contains an additional benzyl group at position 6.

Methyl 2,3,4-Tri-O-benzyl-D-mannopyranoside: Derived from mannose with similar benzyl substitutions.

Uniqueness

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is unique due to its specific substitution pattern on the galactose moiety, which imparts distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of galactose-containing oligosaccharides and glycoconjugates .

生物活性

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside (Methyl 2,3,4-Tri-O-benzyl-D-Gal) is a synthetic glycoside that has garnered attention in the field of glycobiology due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves several steps:

- Starting Material : The process typically begins with D-galactose or its derivatives.

- Benzylation : Hydroxyl groups at the C-2, C-3, and C-4 positions are selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride.

- Methylation : The anomeric hydroxyl group is then methylated using methyl iodide or dimethyl sulfate to yield the final product.

The overall reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida species. Molecular docking studies suggest that it binds effectively to sterol 14α-demethylase in Aspergillus fumigatus, indicating a mechanism similar to known antifungal agents like fluconazole .

Antiviral Activity

Additionally, this compound has shown promising results in antiviral assays. It demonstrated higher binding affinity to the SARS-CoV-2 main protease compared to traditional antiviral drugs. This suggests its potential as a candidate for further development in antiviral therapies .

Cytotoxicity and Safety Profile

A comprehensive assessment of the cytotoxicity of this compound revealed that it exhibits low toxicity at therapeutic concentrations. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable drug-likeness properties .

Study on Antifungal Activity

In a recent study published in Pharmaceutical Biology, this compound was evaluated for its antifungal activity against clinical isolates of Candida. The results showed a minimum inhibitory concentration (MIC) significantly lower than conventional antifungal treatments. The study concluded that this compound could serve as a lead for developing new antifungal agents .

Evaluation Against SARS-CoV-2

A separate investigation focused on the interaction of this compound with SARS-CoV-2 proteins. The findings indicated that it could inhibit viral replication in vitro by disrupting protease function. This positions it as a potential candidate for COVID-19 therapeutic strategies .

属性

IUPAC Name |

[(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKYEUQDXDKNDX-PBVUBXADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858098 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641635-63-4 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。